3-Methylthiophene-2,4-disulfonamide is an organosulfur compound characterized by the presence of a thiophene ring substituted with methyl and sulfonamide groups. Its molecular formula is , and it is classified within the broader category of sulfonamides. This compound has garnered interest due to its potential applications in pharmaceuticals and agricultural chemistry.
The compound can be synthesized from various precursors, including 3-methylthiophene, which itself is produced through the vapor-phase dehydrogenation of suitable organic precursors. The synthesis of 3-Methylthiophene-2,4-disulfonamide typically involves the introduction of sulfonamide groups onto the thiophene ring.
3-Methylthiophene-2,4-disulfonamide belongs to several chemical classes:
The synthesis of 3-Methylthiophene-2,4-disulfonamide can be achieved through several methods. A common approach involves the following steps:
Technical details regarding reaction conditions, such as temperature and pressure, are critical for optimizing yield and purity.
The molecular structure of 3-Methylthiophene-2,4-disulfonamide features a thiophene ring with two sulfonamide groups attached at the 2 and 4 positions.
CC1=C(SC(=N)NS(=O)(=O)C1=O)C(=O)N
.3-Methylthiophene-2,4-disulfonamide can participate in various chemical reactions:
Technical details such as reaction mechanisms and conditions (temperature, catalysts) are crucial for understanding these transformations.
The mechanism of action for 3-Methylthiophene-2,4-disulfonamide primarily involves its interaction with biological targets:
Studies indicate that compounds similar to 3-Methylthiophene-2,4-disulfonamide exhibit significant antibacterial activity against various strains.
Relevant data includes melting point (not specified), boiling point (not specified), and density (not specified).
3-Methylthiophene-2,4-disulfonamide has several potential applications:
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5